molecular formula C14H23N5O2 B3590782 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid

2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid

Cat. No.: B3590782
M. Wt: 293.36 g/mol
InChI Key: LMRMAFOSINQZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid typically involves multiple steps. One common approach is to start with the pyrimidine core and introduce the pyrrolidine moiety through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include steps such as:

    Preparation of intermediates: Synthesizing key intermediates that will be used in the final steps.

    Coupling reactions: Using coupling agents to join the intermediates together.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]propanoic acid
  • 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]butanoic acid

Uniqueness

What sets 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid apart from similar compounds is its specific structure, which may confer unique binding properties and biological activities. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-17-5-4-12(9-17)18(2)8-11-6-15-14(16-7-11)19(3)10-13(20)21/h6-7,12H,4-5,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRMAFOSINQZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CC2=CN=C(N=C2)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 3
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 4
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid

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